molecular formula C10H8ClNO B3034045 1-(7-chloro-1H-indol-3-yl)ethan-1-one CAS No. 1346649-93-1

1-(7-chloro-1H-indol-3-yl)ethan-1-one

Cat. No.: B3034045
CAS No.: 1346649-93-1
M. Wt: 193.63
InChI Key: NGPSMWSWODZIDI-UHFFFAOYSA-N
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Description

1-(7-chloro-1H-indol-3-yl)ethan-1-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The compound this compound is characterized by the presence of a chloro substituent at the 7th position of the indole ring and an ethanone group at the 1st position.

Preparation Methods

The synthesis of 1-(7-chloro-1H-indol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions . For industrial production, the process may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis .

Chemical Reactions Analysis

1-(7-chloro-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(7-chloro-1H-indol-3-yl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-chloro-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro substituent and the indole ring play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

1-(7-chloro-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives such as:

Biological Activity

1-(7-chloro-1H-indol-3-yl)ethan-1-one, also known as a chloro-substituted indole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a chloro group attached to the indole moiety linked to an ethanone functional group. The molecular formula is C9H8ClNC_9H_8ClN, with a molecular weight of 181.62 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been studied for its effects against various bacterial strains and fungi, demonstrating potential as an effective antimicrobial agent.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Bacillus cereus0.23–0.70 mg/mL0.47–0.94 mg/mL
Escherichia coli0.23/0.47 mg/mL0.47/0.94 mg/mL
Staphylococcus aureusModerate activityModerate activity

These findings suggest that the compound may inhibit bacterial growth effectively, especially against Bacillus cereus, while showing moderate efficacy against Escherichia coli.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have demonstrated that it may influence pathways related to cell proliferation and apoptosis, making it a candidate for further exploration in cancer therapeutics.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)
Breast Cancer6.59
Lung Cancer12.51
Colon Cancer10.00

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting promising anticancer activity across various cell lines.

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. The chloro substitution enhances its binding affinity, allowing it to modulate enzyme activity and signal transduction pathways effectively.

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The study utilized both in vitro and in vivo models to assess the compound's effectiveness against resistant bacterial strains.

Findings:

  • The compound exhibited superior activity against Bacillus cereus compared to standard antibiotics.
  • Synergistic effects were observed when combined with conventional antimicrobial agents, suggesting potential for combination therapies.

Study on Anticancer Potential

Another significant study focused on the anticancer potential of this compound, where it was tested against multiple cancer cell lines using standard cytotoxicity assays.

Findings:

  • The compound showed dose-dependent cytotoxicity across all tested cancer cell lines.
  • Mechanistic studies indicated that it induces apoptosis through the mitochondrial pathway, highlighting its potential as a therapeutic agent in oncology.

Properties

IUPAC Name

1-(7-chloro-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6(13)8-5-12-10-7(8)3-2-4-9(10)11/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPSMWSWODZIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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